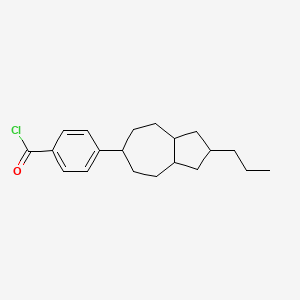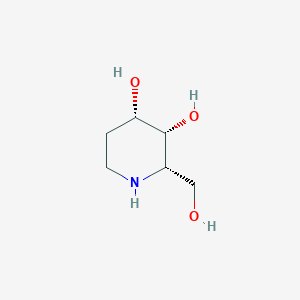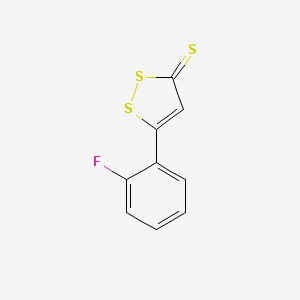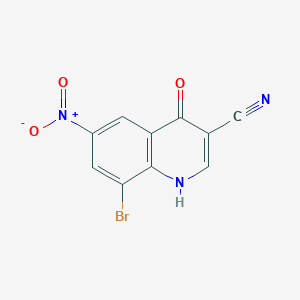
4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride is an organic compound with the molecular formula C20H27ClO It is a benzoyl chloride derivative, characterized by the presence of a decahydroazulene ring system substituted with a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride typically involves the reaction of 4-(2-Propyldecahydroazulen-6-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of the benzoyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion of the starting materials to the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Benzyl Alcohols: Formed from reduction reactions.
Benzoic Acids: Formed from oxidation reactions.
科学研究应用
4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of 4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on various substrates, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Benzoyl Chloride: A simpler benzoyl chloride derivative without the decahydroazulene ring system.
4-Phenylazobenzoyl Chloride: Contains an azo group in place of the decahydroazulene ring.
Benzocaine: An ester derivative of para-aminobenzoic acid, used as a local anesthetic.
Uniqueness
4-(2-Propyldecahydroazulen-6-yl)benzoyl chloride is unique due to its decahydroazulene ring system, which imparts distinct steric and electronic properties.
属性
CAS 编号 |
917884-31-2 |
|---|---|
分子式 |
C20H27ClO |
分子量 |
318.9 g/mol |
IUPAC 名称 |
4-(2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-6-yl)benzoyl chloride |
InChI |
InChI=1S/C20H27ClO/c1-2-3-14-12-18-10-6-16(7-11-19(18)13-14)15-4-8-17(9-5-15)20(21)22/h4-5,8-9,14,16,18-19H,2-3,6-7,10-13H2,1H3 |
InChI 键 |
ZRHXOCFUISIGEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC2CCC(CCC2C1)C3=CC=C(C=C3)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)

![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)


![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)
![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)

![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)



